molecular formula C20H10O2 B031473 Benzo(a)pyrene-3,6-quinone CAS No. 3067-14-9

Benzo(a)pyrene-3,6-quinone

Cat. No. B031473
CAS RN: 3067-14-9
M. Wt: 282.3 g/mol
InChI Key: MYRYNZSMCVOJHZ-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-3,6-dione, also known as 3,6-benzo(a)pyrenequinone, belongs to the class of organic compounds known as benzopyrenes . These are organic compounds containing a benzene fused to a pyrene(benzo[def]phenanthrene) ring system . It is a derivative of Benzopyrene, a carcinogenic component of tobacco smoke implicated in lung cancer .


Synthesis Analysis

A rat PBK model of BaP was developed to simulate the kinetics of its main metabolite 3-hydroxybenzo[a]pyrene (3-OHBaP), shown previously to be responsible for the developmental toxicity of BaP . Efficient novel syntheses of the 1-, 3-, 6-, 9-, and 12-BP phenols and the BP 1,6-, 3,6-, 6,12-, and 9,10-quinones are now reported .


Molecular Structure Analysis

Benzo[a]pyrene-3,6-quinone belongs to the class of organic compounds known as benzopyrenes. These are organic compounds containing a benzene fused to a pyrene(benzo[def]phenanthrene) ring system .


Chemical Reactions Analysis

Benzo[a]pyrene undergoes photo-oxidation after irradiation in indoor sunlight or by fluorescent light in organic solvents . It is incompatible with strong oxidizing agents including various electrophiles, peroxides, nitrogen oxides and sulfur oxides . It readily undergoes nitration and halogenation .


Physical And Chemical Properties Analysis

Benzo[a]pyrene is an odorless, silver-gray to black solid . It has a molecular weight of 252.32 . It is insoluble in water . Its boiling point is 5612°F and melting point is 3497-3515°F .

Scientific Research Applications

  • Protection against Toxicity : Benzo(a)pyrene-3,6-quinone may help protect against toxic redox cycles between quinones and quinols, potentially reducing cytotoxicity (Lilienblum, Bock-Hennig, & Bock, 1985).

  • Induction of Chromosomal Aberrations : Studies have shown that Benzo(a)pyrene-3,6-quinone can induce chromosomal aberrations and spindle disturbances in Chinese hamster epithelial liver cells, suggesting their potential as clastogenic agents (Sbrana, Puliti, Seidel, Glatt, & Turchi, 1995).

  • Inhibition by Antioxidants : The oxidation of Benzo(a)pyrene-3,6-quinone can be strongly inhibited by antioxidants such as butylated hydroxyanisole, vitamin E, and diethyldithiocarbamate (Marnett, Reed, & Johnson, 1977).

  • Inhibition of Metabolism : Benzo(a)pyrene-3,6-quinones effectively inhibit the metabolism of Benzo(a)pyrene and its 7,8-dihydrodiol form, potentially reducing their toxicity in the environment (Shen, Fahl, Wrighton, & Jefcoate, 1979).

  • Generation of Reactive Molecular Oxygen : Reversible oxidation-reduction cycles in Benzo(a)pyrene metabolites, including the 3,6-quinone, can generate reactive reduced molecular oxygen, potentially causing DNA damage and cellular damage (Lorentzen & Ts'o, 1977).

  • Biodegradation and Reduced Toxicity : Biodegradation of Benzo(a)pyrene with immobilized laccase can reduce its genotoxicity and cytotoxicity in human cells, potentially benefiting ecosystems (Hu, Zhang, Zhao, & Hwang, 2007).

  • Role in Bioactivation : Cytochrome P4501B1 plays a crucial role in bioactivating Benzo(a)pyrene to DNA-binding metabolites, contributing to atherosclerosis development (Moorthy et al., 2003).

Safety And Hazards

Benzo[a]pyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child . It is listed as a Group 1 carcinogen by the IARC .

Future Directions

The present study provides a proof of principle of applying an in vitro–in silico approach for evaluating developmental toxicity of BaP and may provide a promising strategy for predicting the developmental toxicity of related PAHs, without the need for extensive animal testing .

properties

IUPAC Name

benzo[a]pyrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYNZSMCVOJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952918
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrene-3,6-quinone

CAS RN

3067-14-9, 64133-78-4
Record name Benzo[a]pyrene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-3,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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